N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-bromobenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-bromobenzamide is a complex organic compound that features a combination of azepane, thiophene, and bromobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-bromobenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: Thiophene can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Bromination: The bromobenzamide moiety can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amidation: The final step involves the formation of the amide bond between the azepane-thiophene intermediate and the bromobenzoyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with various biological targets.
Material Science: The compound’s structural features make it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study the interactions of azepane and thiophene-containing compounds with biological systems.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-bromobenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azepane ring can act as a flexible linker, while the thiophene and bromobenzamide moieties can interact with hydrophobic and aromatic regions of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A simpler compound with a thiophene ring and an ethylamine group.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-methoxyphenoxy)acetamide: A structurally similar compound with a methoxyphenoxy group instead of a bromobenzamide moiety.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-bromobenzamide is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. The presence of the bromobenzamide moiety allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H23BrN2OS |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-4-bromobenzamide |
InChI |
InChI=1S/C19H23BrN2OS/c20-16-9-7-15(8-10-16)19(23)21-14-17(18-6-5-13-24-18)22-11-3-1-2-4-12-22/h5-10,13,17H,1-4,11-12,14H2,(H,21,23) |
InChI Key |
UVDYOMDERXFFJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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